molecular formula C11H16N2O2 B8601490 4-Methoxy-3-morpholin-4-yl-phenylamine

4-Methoxy-3-morpholin-4-yl-phenylamine

Cat. No.: B8601490
M. Wt: 208.26 g/mol
InChI Key: FJCKBSTUEJMTOO-UHFFFAOYSA-N
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Description

4-Methoxy-3-morpholin-4-yl-phenylamine is an aromatic amine derivative featuring a methoxy group at the 4-position and a morpholine ring substituted at the 3-position of the phenyl backbone. This structural framework is significant in medicinal chemistry, particularly in kinase inhibitor design, where morpholine derivatives are valued for their ability to modulate pharmacokinetic properties .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

4-methoxy-3-morpholin-4-ylaniline

InChI

InChI=1S/C11H16N2O2/c1-14-11-3-2-9(12)8-10(11)13-4-6-15-7-5-13/h2-3,8H,4-7,12H2,1H3

InChI Key

FJCKBSTUEJMTOO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)N2CCOCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of substituted anilines with modifications at the 3- and 4-positions. Below is a detailed comparison with structurally related analogs, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues

Compound Name Substituents (Position) Molecular Formula Key Functional Groups Applications/Notes References
4-Methoxy-3-morpholin-4-yl-phenylamine -OCH₃ (4), morpholine (3) C₁₁H₁₆N₂O₂ Amine, morpholine, methoxy Kinase inhibitors, solubility enhancer
4-Fluoro-3-methoxyphenylamine -OCH₃ (4), -F (3) C₇H₈FNO Amine, methoxy, fluorine Intermediate for agrochemicals
4-Methoxy-3-(trifluoromethyl)benzaldehyde -OCH₃ (4), -CF₃ (3) C₉H₇F₃O₂ Aldehyde, methoxy, CF₃ Fluorinated building block
4-Methoxy-2-methylphenylamine -OCH₃ (4), -CH₃ (2) C₈H₁₁NO Amine, methoxy, methyl Dye synthesis, corrosion inhibitors

Physicochemical Properties

  • Polarity/Solubility :

    • The morpholine group in This compound increases polarity compared to analogs like 4-Methoxy-2-methylphenylamine, which lacks heteroatoms beyond the methoxy group. This enhances aqueous solubility, critical for bioavailability in drug candidates .
    • Fluorinated derivatives (e.g., 4-Fluoro-3-methoxyphenylamine) exhibit lower solubility due to the hydrophobic nature of fluorine but improved metabolic stability .
  • Electronic Effects: The electron-donating methoxy group activates the phenyl ring toward electrophilic substitution, while the morpholine’s nitrogen can participate in resonance, altering reactivity compared to non-heterocyclic analogs. Trifluoromethyl groups (e.g., in 4-Methoxy-3-(trifluoromethyl)benzaldehyde) are strongly electron-withdrawing, reducing ring electron density and directing substitution patterns .

Pharmacological Relevance

  • Morpholine Derivatives : The morpholine ring in This compound is a common pharmacophore in kinase inhibitors (e.g., GSK-3β inhibitors), where it stabilizes protein-ligand interactions via hydrogen bonding .
  • Fluorinated Analogs : 4-Fluoro-3-methoxyphenylamine derivatives are explored in PET tracer development due to fluorine-18’s isotopic properties .

Stability and Reactivity

  • The morpholine ring confers moderate stability under acidic conditions but may undergo ring-opening in strong acids. In contrast, trifluoromethyl-substituted analogs exhibit superior chemical inertness .
  • The primary amine group in all analogs is susceptible to oxidation, necessitating protective strategies during synthesis.

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